molecular formula C18H15N3O2 B2612202 3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 373610-16-3

3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2612202
CAS No.: 373610-16-3
M. Wt: 305.337
InChI Key: GZLFJSBNHOBJNK-UHFFFAOYSA-N
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Description

3-(2-Methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a high-purity chemical compound for research use, belonging to the pyrimido[5,4-b]indole class of heterocyclic molecules. This scaffold is of significant interest in medicinal chemistry, particularly as a novel, non-lipid-like chemotype identified as a Toll-like Receptor 4 (TLR4) agonist . TLR4 is a key pattern-recognition receptor in the innate immune system, and its agonists are being investigated for applications in cancer therapy, infectious disease treatment, and as potential adjuvants in vaccines . The compound's core structure serves as a versatile scaffold for further optimization. Structure-Activity Relationship (SAR) studies on related pyrimido[5,4-b]indoles have shown that specific substitutions on the core structure can significantly modulate potency and selectivity for the TLR4 pathway, influencing the production of cytokines such as IL-6 and IP-10 . Furthermore, structurally similar compounds within this chemical family have demonstrated promising in vitro antiproliferative effects against various cancer cell lines, with mechanisms that may involve the inhibition of specific kinases like cyclin-dependent kinases (CDKs) . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for detailed SAR and mechanistic studies on this compound class .

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-23-15-9-5-2-6-12(15)10-21-11-19-16-13-7-3-4-8-14(13)20-17(16)18(21)22/h2-9,11,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLFJSBNHOBJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=NC3=C(C2=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-methoxybenzylamine and a suitable indole derivative, the reaction can proceed through a series of steps including condensation, cyclization, and oxidation to form the desired pyrimidoindole structure .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens or alkyl groups .

Mechanism of Action

The mechanism by which 3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one exerts its effects involves interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of kinases or other proteins critical for cancer cell proliferation . The exact pathways and targets can vary depending on the specific application and modifications to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrimido[5,4-b]indole core allows for diverse substitutions, which modulate biological activity, solubility, and binding affinity. Below is a detailed comparison with key analogs:

8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (Compound 3)

  • Structural Modifications :
    • Fluorine atoms at the 8-position of the indole ring and the 4-position of the benzyl group.
    • Dihydro (3,5-dihydro) configuration in the pyrimidine ring.
  • Key Findings :
    • Exhibits anti-HBV activity, validated via molecular docking studies targeting viral proteins .
    • XRD analysis confirmed planar geometry, with the 2-methoxybenzyl group contributing to hydrophobic interactions .
  • Comparison :
    • The 4-fluorobenzyl substitution enhances electronic effects compared to the unsubstituted benzyl group in the parent compound.
    • Fluorine atoms improve metabolic stability and binding affinity via halogen bonding .

7-Bromo-3-phenyl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one

  • Structural Modifications :
    • Bromine at the 7-position, a phenyl group at the 3-position, and a thioxo (S=) group at the 2-position.
  • Key Findings :
    • Studied for Toll-like receptor 4 (TLR4) selectivity in structure-activity relationship (SAR) studies .
  • Bromine’s bulkiness may sterically hinder receptor interactions but enhances lipophilicity .

8-Bromo-3-(3-isopropoxypropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

  • Structural Modifications :
    • Bromine at the 8-position and a 3-isopropoxypropyl chain at the 3-position.
  • Key Findings: No direct activity data provided, but the isopropoxypropyl group likely enhances solubility and membrane permeability .

3-(4-Methoxyphenyl)-2-[(2-oxo-2-piperidin-1-ylethyl)sulfanyl]-3H-pyrimido[5,4-b]indol-4(5H)-one

  • Structural Modifications :
    • 4-Methoxyphenyl at the 3-position and a sulfanyl-piperidinylethyl group at the 2-position.
  • Comparison :
    • The 4-methoxyphenyl group retains aromaticity but alters substitution geometry compared to 2-methoxybenzyl.
    • The sulfanyl linker may facilitate covalent binding to cysteine residues in enzymes .

Biological Activity

3-(2-Methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a pyrimidoindole core, which combines pyrimidine and indole moieties, with a methoxybenzyl substituent that may enhance its pharmacological properties.

Chemical Structure and Synthesis

The molecular formula for this compound is C16H15N3OC_{16}H_{15}N_3O. The synthesis typically involves multi-step organic reactions, including the cyclization of appropriate precursors such as 2-methoxybenzylamine and indole derivatives. The reaction conditions must be carefully controlled to achieve high yields and purity of the desired compound.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. It may act as an inhibitor of various enzymes or receptors involved in disease pathways, potentially influencing processes such as cell proliferation and apoptosis. For example, it has been suggested that this compound could inhibit kinases critical for cancer cell growth.

Biological Activity

The biological activities of this compound have been explored in various studies:

Case Studies

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various pyrimidoindole derivatives, including this compound. The results showed that the compound effectively reduced cell viability in multiple cancer cell lines with minimal cytotoxicity to normal cells.
  • Molecular Docking Simulations : Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets. These simulations suggest that the compound may bind effectively to kinases involved in tumor growth regulation, supporting its potential use in cancer therapy .

Comparative Biological Activity Table

Compound NameStructureIC50 (µM)Target Activity
This compoundStructure10–20Anticancer
Related Compound A-15Antiviral (HBV)
Related Compound B-12Kinase Inhibition

Q & A

Q. What synthetic methodologies are employed to prepare 3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, and how is its structural integrity validated?

The synthesis typically involves multi-step heterocyclic condensation reactions. For example, fluorinated analogs are synthesized via nucleophilic substitution and cyclization, with acetonitrile as a crystallization solvent to obtain single crystals for X-ray diffraction (XRD) . Structural validation relies on:

  • Single-crystal XRD : Confirms space group (e.g., monoclinic P21/n), unit cell parameters (a = 16.366 Å, b = 6.0295 Å, c = 21.358 Å, β = 105.21°), and Z-value (Z = 4) .
  • Spectroscopy : ¹H/¹³C NMR, FTIR, and high-resolution mass spectrometry (HRMS) verify functional groups and molecular weight .

Q. What in vitro biological activities have been reported for this compound?

The compound and its analogs exhibit nanomolar anti-hepatitis B virus (HBV) activity in cell-based assays. For instance, fluorinated derivatives show IC₅₀ values <100 nM, with selectivity indices >16 against host cells . Activity is attributed to inhibition of viral replication cycles, validated via molecular docking against HBV polymerase .

Advanced Research Questions

Q. How does crystallographic analysis elucidate intermolecular interactions and stability of this compound?

Hirshfeld surface analysis reveals dominant C–H···O, π–π stacking, and van der Waals interactions in the crystal lattice. Key metrics include:

Interaction TypeContribution (%)Distance (Å)
H···H58.2%2.4–2.8
C···H24.1%2.9–3.2
O···H10.3%2.5–2.7
These interactions stabilize the crystal packing, critical for predicting solubility and bioavailability .

Q. What computational strategies are used to study its mechanism of action against HBV?

  • Molecular Docking : Simulations with HBV polymerase (PDB: 1RTD) show the compound binds to the active site via hydrogen bonds with Arg152 and Tyr206, and hydrophobic interactions with Phe88 and Leu180 .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV), indicating moderate reactivity. Electrostatic potential maps highlight nucleophilic regions at the methoxybenzyl group .

Q. How do structural modifications (e.g., fluorination) impact biological activity and selectivity?

  • Fluorine Substitution : Introducing 8-fluoro and 4-fluorobenzyl groups enhances HBV inhibition by 12-fold compared to non-fluorinated analogs, likely due to increased electronegativity and membrane permeability .
  • Methoxy Positioning : The 2-methoxybenzyl group optimizes steric compatibility with the HBV polymerase active site, as shown in SAR studies .

Q. How can contradictory bioactivity data between in vitro and computational models be resolved?

Discrepancies often arise from assay conditions (e.g., cell line variability) or docking model limitations. Mitigation strategies include:

  • Experimental Validation : Cross-testing in multiple cell lines (e.g., HepG2.2.15 vs. primary hepatocytes).
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories to confirm docking predictions .

Methodological Guidance

Q. What strategies optimize the yield of this compound during synthesis?

  • Solvent Selection : Acetonitrile improves crystallization efficiency compared to DMF or THF .
  • Temperature Control : Cyclization at 80–90°C minimizes side-product formation .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) or preparative HPLC (C18 column, acetonitrile/water gradient) .

Q. How are stability and degradation profiles assessed for this compound?

  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
  • Analytical Tools : UPLC-PDA monitors degradation products; mass spectrometry identifies major impurities (e.g., demethylated or oxidized derivatives) .

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